Ethyl 2,4,6-trifluorobenzoate
Overview
Description
Ethyl 2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the carboxyl group is esterified with an ethyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .
Mechanism of Action
Ethyl 2,4,6-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals or biological molecules. For instance, its stability might be affected by the pH of the environment due to the potential for hydrolysis of the ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trifluorobenzoate can be synthesized through the esterification of 2,4,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
2,4,6-Trifluorobenzoic acid+EthanolH2SO4Ethyl 2,4,6-trifluorobenzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trifluorobenzoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,4,6-Trifluorobenzoic acid and ethanol.
Reduction: 2,4,6-Trifluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,4,6-trifluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving esterases.
Comparison with Similar Compounds
- Ethyl 2,3,4,5-tetrafluorobenzoate
- Ethyl 2,3,5,6-tetrafluorobenzoate
- Ethyl pentafluorobenzoate
Comparison: Ethyl 2,4,6-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and stability differently compared to other fluorinated benzoates. For instance, ethyl pentafluorobenzoate has all five hydrogen atoms on the benzene ring replaced by fluorine, leading to even greater electron-withdrawing effects and different reactivity patterns. The tetrafluorobenzoates, with four fluorine atoms, exhibit intermediate properties between the trifluorobenzoate and pentafluorobenzoate .
Properties
IUPAC Name |
ethyl 2,4,6-trifluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCRNPKTCZJIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033523 | |
Record name | Ethyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-91-1 | |
Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2,4,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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